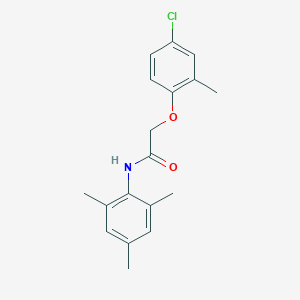![molecular formula C16H22N2O3S B325449 N-{4-[(4-methylhepta-1,6-dien-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B325449.png)
N-{4-[(4-methylhepta-1,6-dien-4-yl)sulfamoyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(4-methylhepta-1,6-dien-4-yl)sulfamoyl]phenyl}acetamide is an organic compound with the molecular formula C16H22N2O3S This compound is characterized by its unique structure, which includes an acetamide group attached to a phenyl ring substituted with a sulfonyl group and an allyl-methyl-butenyl amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methylhepta-1,6-dien-4-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonyl chloride with N-allyl-N-methyl-3-butenylamine under controlled conditions to form the intermediate sulfonamide. This intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-{4-[(4-methylhepta-1,6-dien-4-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted acetamides depending on the nucleophile used.
科学的研究の応用
N-{4-[(4-methylhepta-1,6-dien-4-yl)sulfamoyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-{4-[(4-methylhepta-1,6-dien-4-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The allyl group may also participate in covalent bonding with biological molecules, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- N-(4-{[(1-allyl-1-phenyl-3-butenyl)amino]sulfonyl}phenyl)acetamide
- N-(4-{[(1-allyl-1-methyl-3-butenyl)amino]sulfonyl}phenyl)propionamide
Uniqueness
N-{4-[(4-methylhepta-1,6-dien-4-yl)sulfamoyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C16H22N2O3S |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
N-[4-(4-methylhepta-1,6-dien-4-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C16H22N2O3S/c1-5-11-16(4,12-6-2)18-22(20,21)15-9-7-14(8-10-15)17-13(3)19/h5-10,18H,1-2,11-12H2,3-4H3,(H,17,19) |
InChIキー |
GRRNSIIQBUTZHY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)(CC=C)CC=C |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)(CC=C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


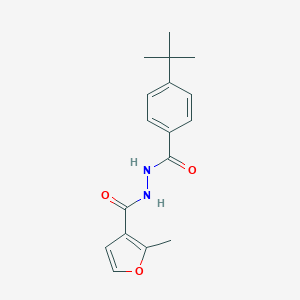
![2-(4-tert-butylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B325367.png)
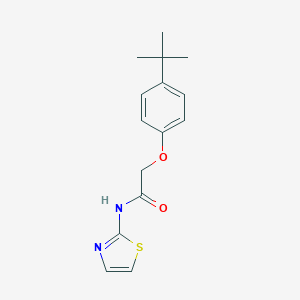
![2-(2,4-dichlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B325369.png)
![1-[(4-Chloro-2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B325370.png)
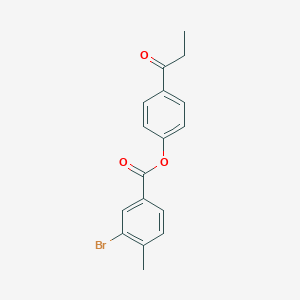
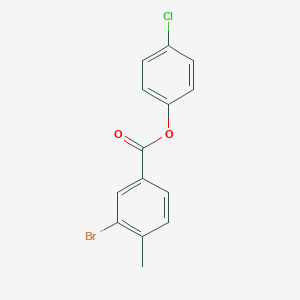
![N-[2-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B325374.png)
![N-cyclohexyl-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B325375.png)
![2,6-difluoro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B325376.png)
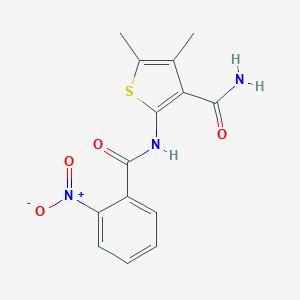
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide](/img/structure/B325380.png)
![N-[4-(acetylsulfamoyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B325384.png)
